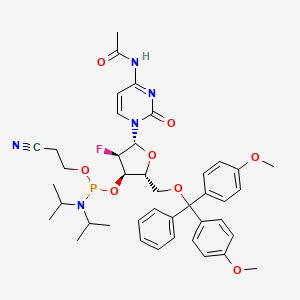

2'-F-Ac-dC Phosphoramidite

描述

Dmt-2'-f-dc(ac) 酰胺磷酸酯,也称为 2'-氟-2'-脱氧胞嘧啶磷酰胺磷酸酯,是一种主要用于合成寡核苷酸的化学化合物。该化合物以含有 2'-氟基团和乙酰基保护的胞嘧啶碱基为特征。 它因其增强寡核苷酸稳定性和抵抗核酸酶的能力而被广泛应用于分子生物学和生物化学领域 .

作用机制

Dmt-2'-f-dc(ac) 酰胺磷酸酯的作用机制涉及以下步骤:

掺入寡核苷酸: 该化合物在合成过程中掺入寡核苷酸,导致形成亚磷酸酯三酯键。

稳定: 2'-氟基团增强了寡核苷酸的热稳定性和抵抗核酸酶的能力。

生化分析

Biochemical Properties

Dmt-2’-f-dc(ac) amidite plays a crucial role in biochemical reactions, particularly in the synthesis of oligonucleotides that are more thermally stable and resistant to nucleases. This compound interacts with various enzymes and proteins involved in the synthesis and modification of nucleic acids. For instance, it can be employed together with DNA or RNA phosphoramidites to enhance the stability of the resulting oligonucleotides . The interactions between Dmt-2’-f-dc(ac) amidite and these biomolecules are primarily based on its ability to form stable phosphoramidite bonds, which are essential for the synthesis of high-fidelity oligonucleotides .

Cellular Effects

Dmt-2’-f-dc(ac) amidite influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By incorporating this compound into oligonucleotides, researchers can modulate gene expression and study the effects of specific nucleotide sequences on cellular functions . The compound’s stability and resistance to degradation make it an ideal candidate for experiments involving long-term gene expression studies and the investigation of cellular responses to modified nucleotides .

Molecular Mechanism

The molecular mechanism of Dmt-2’-f-dc(ac) amidite involves its incorporation into oligonucleotides through the formation of stable phosphoramidite bonds. This process enhances the thermal stability and nuclease resistance of the resulting oligonucleotides . The compound’s unique structure allows it to interact with various biomolecules, including enzymes and proteins involved in nucleic acid synthesis and modification . These interactions can lead to changes in gene expression and cellular function, providing valuable insights into the molecular mechanisms underlying various biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dmt-2’-f-dc(ac) amidite can change over time due to its stability and degradation properties. The compound is known to be stable at -20°C and can be stored for extended periods without significant degradation . Its stability may be affected by factors such as temperature, light exposure, and the presence of other reactive compounds. Long-term studies have shown that Dmt-2’-f-dc(ac) amidite maintains its efficacy in modulating gene expression and cellular functions over extended periods .

Dosage Effects in Animal Models

The effects of Dmt-2’-f-dc(ac) amidite vary with different dosages in animal models. At lower dosages, the compound effectively modulates gene expression and cellular functions without causing significant toxicity . At higher dosages, there may be threshold effects, including potential toxic or adverse effects on cellular function and overall health . It is essential to carefully optimize the dosage to achieve the desired effects while minimizing any potential adverse outcomes.

Metabolic Pathways

Dmt-2’-f-dc(ac) amidite is involved in various metabolic pathways, particularly those related to nucleic acid synthesis and modification. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . By modulating these pathways, Dmt-2’-f-dc(ac) amidite can affect cellular metabolism and provide insights into the regulation of metabolic processes.

Transport and Distribution

Within cells and tissues, Dmt-2’-f-dc(ac) amidite is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells and tissues, enhancing its efficacy in modulating gene expression and cellular functions . The compound’s distribution is influenced by factors such as its chemical structure, the presence of specific transporters, and the overall cellular environment.

Subcellular Localization

Dmt-2’-f-dc(ac) amidite exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for its role in modulating gene expression and cellular functions, as they determine the compound’s interactions with various biomolecules and its overall efficacy in biological processes .

准备方法

合成路线和反应条件

Dmt-2'-f-dc(ac) 酰胺磷酸酯的合成涉及几个关键步骤:

5'-羟基的保护: 脱氧胞嘧啶的 5'-羟基用二甲氧基三苯甲基 (DMT) 基团保护。

2'-氟基团的引入: 使用氟化剂将 2'-羟基替换为氟原子。

胞嘧啶碱基的乙酰化: 乙酰化胞嘧啶碱基以保护氨基。

磷酰化: 使用磷酰胺磷酸酯试剂磷酰化 3'-羟基.

工业生产方法

Dmt-2'-f-dc(ac) 酰胺磷酸酯的工业生产遵循类似的合成路线,但规模更大。该过程包括:

间歇式或连续流动反应器: 这些用于在受控条件下进行化学反应。

纯化: 使用高效液相色谱 (HPLC) 等技术纯化产物,以确保高纯度和质量。

化学反应分析

反应类型

Dmt-2'-f-dc(ac) 酰胺磷酸酯会经历几种类型的化学反应,包括:

氧化: 寡核苷酸合成过程中形成的亚磷酸酯三酯中间体被氧化为磷酸酯三酯。

脱保护: DMT 基团在酸性条件下被去除,乙酰基在碱性条件下被去除。

常用试剂和条件

氧化剂: 水或吡啶中的碘通常用于氧化。

脱保护剂: 二氯甲烷中的三氯乙酸 (TCA) 用于 DMT 脱保护,氨或甲胺用于乙酰脱保护。

偶联试剂: 四唑或其他活化剂用于促进偶联反应.

形成的主要产物

科学研究应用

Dmt-2'-f-dc(ac) 酰胺磷酸酯有几个科学研究应用,包括:

寡核苷酸合成: 它用于合成具有提高的热稳定性和核酸酶抗性的寡核苷酸。

基因沉默: 合成的寡核苷酸可用于基因沉默技术,例如 RNA 干扰 (RNAi)。

诊断检测: 该化合物用于开发检测基因突变和传染病的诊断检测。

治疗应用: 使用 Dmt-2'-f-dc(ac) 酰胺磷酸酯合成的寡核苷酸正在被探索用于治疗应用,包括反义疗法和适体开发.

相似化合物的比较

Dmt-2'-f-dc(ac) 酰胺磷酸酯因其特异性修饰而与其他类似化合物相比具有独特之处:

2'-氟基团: 这种修饰增强了寡核苷酸的稳定性和抵抗核酸酶的能力。

乙酰基保护的胞嘧啶碱基: 这在合成和脱保护步骤中提供了额外的保护.

类似化合物

2'-O-甲基磷酰胺磷酸酯: 这些化合物也增强了寡核苷酸的稳定性,但缺乏 2'-氟修饰。

锁定核酸 (LNA) 磷酰胺磷酸酯: 这些提供了对靶序列的高结合亲和力,但具有不同的结构修饰。

肽核酸 (PNA) 单体: 这些用于类似的应用,但具有肽骨架而不是糖磷酸骨架.

生物活性

2'-F-Ac-dC phosphoramidite, also known as 2'-fluoro-2'-deoxycytidine phosphoramidite, is a modified nucleoside that plays a significant role in the synthesis of oligonucleotides. Its unique structural features enhance the stability and nuclease resistance of the resulting nucleic acid sequences, making it a valuable tool in molecular biology and therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, biochemical properties, and implications for gene expression modulation.

The primary mechanism of action for this compound involves its incorporation into oligonucleotide chains during synthesis. This modification results in:

- Increased Thermal Stability : The presence of the 2'-fluoro group enhances the thermal stability of oligonucleotides, allowing them to withstand higher temperatures without denaturing.

- Nuclease Resistance : The fluorine substitution protects the nucleic acid from enzymatic degradation, which is crucial for maintaining oligonucleotide integrity in biological systems .

The biochemical properties of this compound include its interaction with various enzymes and proteins involved in nucleic acid synthesis. Key findings include:

- Cellular Effects : Incorporation of this compound into oligonucleotides can modulate gene expression by influencing cellular signaling pathways and metabolic processes. Studies have shown that it can effectively alter gene expression profiles in vitro and in vivo .

- Metabolic Pathways : It participates in metabolic pathways related to nucleic acid synthesis and modification, impacting the overall metabolic flux within cells .

Case Studies

-

Stabilization of G-Quadruplex Structures :

- Research demonstrated that incorporating 2'-F-Ac-dC into DNA sequences stabilizes G-quadruplex formations, which are critical for various biological functions, including regulation of gene expression and telomere maintenance. This stabilization was quantified through differential scanning calorimetry (DSC), showing an increase in melting temperature (Tm) by approximately 3°C .

-

Gene Silencing Applications :

- In studies involving small interfering RNAs (siRNAs), modifications using 2'-F-Ac-dC showed comparable or improved silencing activity compared to unmodified siRNAs. This was particularly evident when specific positions within the antisense strand were modified, demonstrating the potential for enhanced therapeutic efficacy .

- Antiproliferative Activity :

Data Tables

| Property | Value |

|---|---|

| Melting Temperature Increase | +3°C |

| Nuclease Resistance | Enhanced |

| Gene Silencing Efficacy | Comparable to unmodified siRNA |

| Antiproliferative Effect | Significant inhibition observed |

Future Directions

The ongoing research into this compound focuses on:

- Therapeutic Applications : Exploring its potential as a therapeutic agent in gene therapy and cancer treatment.

- Combination Therapies : Investigating synergistic effects when combined with other nucleoside modifications or delivery systems.

- Synthesis Optimization : Developing more efficient synthesis methods for producing modified oligonucleotides incorporating 2'-F-Ac-dC to facilitate broader applications in research and clinical settings .

属性

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H49FN5O8P/c1-27(2)47(28(3)4)56(53-25-11-23-43)55-38-35(54-39(37(38)42)46-24-22-36(44-29(5)48)45-40(46)49)26-52-41(30-12-9-8-10-13-30,31-14-18-33(50-6)19-15-31)32-16-20-34(51-7)21-17-32/h8-10,12-22,24,27-28,35,37-39H,11,25-26H2,1-7H3,(H,44,45,48,49)/t35-,37-,38-,39-,56?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFKJHKDSRXNFL-UTXREMQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H49FN5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10736409 | |

| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-2'-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

789.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159414-99-0 | |

| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-2'-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。